[(2-Chlorophenyl)methyl](hex-5-en-2-yl)amine
Description
(2-Chlorophenyl)methylamine is a secondary amine featuring a (2-chlorophenyl)methyl group attached to a hex-5-en-2-yl chain. The compound combines an aromatic chlorophenyl moiety with an unsaturated aliphatic amine substituent.
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C13H18ClN/c1-3-4-7-11(2)15-10-12-8-5-6-9-13(12)14/h3,5-6,8-9,11,15H,1,4,7,10H2,2H3 |
InChI Key |
YAOKHWZRKNOTIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with hex-5-en-2-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride ion by the amine group. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (2-Chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization, depending on the desired purity and application.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
(2-Chlorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chlorophenyl)methylamine
- Structure : Saturated hexyl chain instead of hex-5-en-2-yl.
- Molecular Formula : C₁₃H₂₀ClN (vs. C₁₃H₁₈ClN for the target compound).
- Key Differences :
- Reactivity : The absence of an alkene in hexyl limits participation in addition or cycloaddition reactions.
- Physical Properties : Higher boiling point due to increased van der Waals interactions in the saturated chain.
- Pharmacokinetics : Increased lipophilicity from the saturated chain may enhance membrane permeability but reduce metabolic oxidation rates compared to the unsaturated analog .
Clobenzorex Hydrochloride
- Structure : (2-Chlorophenyl)methylamine hydrochloride.
- Key Differences :
- Substituent Effects : The 1-phenylpropan-2-yl group introduces a bulky aromatic substituent, enabling π-π stacking interactions with biological targets.
- Biological Activity : Clobenzorex is a prodrug metabolized to amphetamine, highlighting how amine substituents dictate metabolic pathways. The hex-5-en-2-yl group in the target compound may resist enzymatic cleavage, altering its pharmacological profile .
(Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine
- Structure : Pyridinylethyl group instead of chlorophenylmethyl.
- Key Differences :
{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine
- Structure : Complex aryl-ether substituent with fluorine and methyl groups.
- Metabolic Stability: Fluorine substitution often reduces metabolic degradation, a feature absent in the target compound .
Structural and Functional Analysis
Impact of the Chlorophenyl Group
- Lipophilicity: The 2-chlorophenyl group increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration in neuroactive compounds.
Role of the Hex-5-en-2-yl Chain
- Reactivity : The alkene enables functionalization (e.g., epoxidation, hydroamination), offering synthetic versatility absent in saturated analogs.
- Conformational Flexibility : The double bond introduces rigidity, which may influence binding to sterically sensitive targets .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Formula | Molecular Weight | logP* | Boiling Point (°C)* |
|---|---|---|---|---|
| (2-Chlorophenyl)methylamine | C₁₃H₁₈ClN | 223.75 | ~2.8 | ~250 (estimated) |
| (2-Chlorophenyl)methylamine | C₁₃H₂₀ClN | 225.76 | ~3.1 | ~265 (estimated) |
| Clobenzorex Hydrochloride | C₁₇H₁₉Cl₂N | 308.25 | ~3.5 | N/A |
*Estimated based on structural analogs.
Table 2: Pharmacological Relevance of Structural Features
| Feature | Impact on Activity | Example Compound |
|---|---|---|
| Chlorophenyl Group | Enhances lipophilicity and metabolic stability | Clobenzorex Hydrochloride |
| Hex-5-en-2-yl Chain | Introduces reactivity for synthetic modifications | Target Compound |
| Pyridine Substituent | Improves solubility and hydrogen-bonding capacity | (Hex-5-en-2-yl)[2-(pyridin-2-yl)ethyl]amine |
Biological Activity
(2-Chlorophenyl)methylamine, an organic compound characterized by a chlorophenyl moiety and a hex-5-en-2-yl amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2-Chlorophenyl)methylamine is C_{12}H_{14}ClN, with a molecular weight of approximately 221.7 g/mol. The presence of the chlorine atom enhances lipophilicity, potentially influencing its interaction with various biological targets. The hex-5-en-2-yl chain contributes to its reactivity and may facilitate interactions with cellular components.
Biological Activity Overview
Research indicates that (2-Chlorophenyl)methylamine exhibits a range of biological activities:
- Antidepressant Activity : Compounds with similar amine functionalities are often explored for their effects on neurotransmitter systems, particularly in the context of depression treatment.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, though specific mechanisms remain to be fully elucidated.
- Anticancer Potential : Investigations into its anticancer properties have shown promise, indicating that it may inhibit cancer cell proliferation through various pathways.
The biological mechanisms of (2-Chlorophenyl)methylamine are likely related to its ability to interact with specific receptors or enzymes within cells. For instance:
- Receptor Interaction : The compound may act as an inhibitor or modulator of neurotransmitter receptors, influencing pathways associated with mood regulation and neuroprotection.
- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism or microbial growth, thereby exerting therapeutic effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Potential modulation of neurotransmitter systems | |
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anticancer | Inhibition of cancer cell proliferation; specific pathways under investigation |
Case Study: Antidepressant Effects
A study investigating compounds similar to (2-Chlorophenyl)methylamine found that such amines could enhance serotonin and norepinephrine levels in the brain, suggesting potential for treating depressive disorders. The study utilized animal models to demonstrate increased locomotor activity and reduced despair-like behavior.
Case Study: Antimicrobial Activity
In vitro assays revealed that (2-Chlorophenyl)methylamine exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes. Further research is needed to explore its efficacy against a broader range of pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (2-Chlorophenyl)methylamine, a comparison with structurally similar compounds is insightful.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (3-Chlorophenyl)methylamine | C_{12}H_{14}ClN | Different chlorination position; varied activity |
| N-[2-Chlorophenyl]prop-2-en-1-amine | C_{11}H_{14}ClN | Shorter carbon chain; different reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
